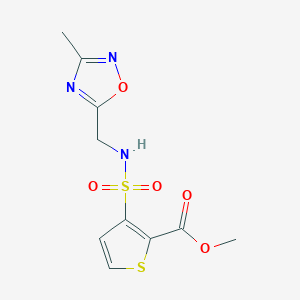

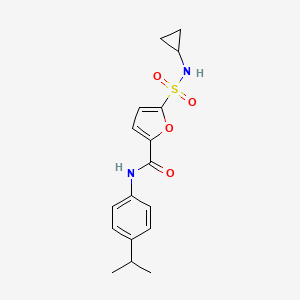

methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . This compound is a useful research chemical used in the preparation and synthesis of analogs and derivatives of tenoxicam .

Synthesis Analysis

The synthesis of this compound could involve the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The 1,2,4-oxadiazole ring is known for its hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This property makes it a versatile component in the synthesis of various complex organic compounds.Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.32 . It has a predicted boiling point of 452.3±55.0 °C and a predicted density of 1.438±0.06 g/cm3 . The compound’s pKa is predicted to be 8.24±0.50 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Substitution and Temperature Effects on Corrosion Inhibition : Research on 1,3,4-oxadiazole derivatives, including those with benzimidazole and thiophene units, shows their effectiveness in corrosion inhibition for mild steel in sulfuric acid. These studies highlight the role of molecular structure in enhancing protective layer formation on metal surfaces, as evidenced by electrochemical and surface analysis techniques (Ammal, Prajila, & Joseph, 2018).

Chemical Synthesis

One-Pot Synthesis of Polyhydroquinoline Derivatives : Utilizing 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, researchers developed a clean and efficient method for synthesizing polyhydroquinoline derivatives. This approach emphasizes the catalyst's role in facilitating high-yield reactions under solvent-free conditions, relevant for creating complex molecules efficiently (Khaligh, 2014).

Photochemical Degradation

Degradation of Crude Oil Components : Studies on methylated benzothiophenes, which share structural similarities with the query compound, have explored their photochemical degradation pathways. These insights are vital for understanding environmental behavior and degradation processes of pollutants, indicating potential applications in environmental chemistry (Andersson & Bobinger, 1996).

Antimicrobial Properties

Synthesis and Antimicrobial Evaluation : Research combining oxadiazole, sulfamoyl, and piperidine groups has led to new compounds with significant antibacterial properties. Such studies underline the importance of structural diversity in drug discovery and the potential for developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Molecular Electronics

Methylation of Sydnone N-oxides : Investigations into the methylation of sydnone N-oxides, which are structurally related to oxadiazoles, provide insights into electronic structure manipulation. These findings have implications for designing molecular electronics, highlighting the role of precise chemical modifications in tailoring electronic properties (Bohle, McQuade, Perepichka, & Zhang, 2007).

Safety and Hazards

The compound is classified under GHS06, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Therefore, precautionary measures such as avoiding inhalation or skin contact, and not eating, drinking, or smoking while handling this compound should be taken .

Eigenschaften

IUPAC Name |

methyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5S2/c1-6-12-8(18-13-6)5-11-20(15,16)7-3-4-19-9(7)10(14)17-2/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJFKTGSMDTBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2659415.png)

![N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659417.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2659418.png)

![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2659424.png)

![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide](/img/structure/B2659426.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2659430.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2659432.png)